![molecular formula C7H10N2OS B363594 6-ethyl-2-(methylthio)pyrimidin-4(3H)-one CAS No. 70967-37-2](/img/structure/B363594.png)
6-ethyl-2-(methylthio)pyrimidin-4(3H)-one
Overview
Description
6-ethyl-2-(methylthio)pyrimidin-4(3H)-one, commonly referred to as 6-ethyl-2-MT, is an organic compound belonging to the class of pyrimidines. It is a heterocyclic compound containing both nitrogen and sulfur atoms. 6-ethyl-2-MT has a variety of applications in organic chemistry, particularly as a reagent in synthesizing other organic compounds. In addition, it has been used in scientific research for its biochemical and physiological effects.
Scientific Research Applications
Antimicrobial Activity
Pyrimidine derivatives, including our compound of interest, have demonstrated antimicrobial properties . Researchers have explored their potential as agents against bacteria, fungi, and other microorganisms. The compound’s specific mechanism of action and efficacy against different pathogens would be an interesting area for further investigation.
Antifibrotic Potential
Fibrosis, characterized by excessive tissue scarring, is a significant medical challenge. Some pyrimidine derivatives have shown antifibrotic properties . Investigating our compound’s impact on fibrotic processes, such as collagen deposition or myofibroblast activation, could be valuable.
Heat Shock Response Modulation
Heat shock proteins (HSPs) play crucial roles in cellular stress responses. Our compound might influence HSP expression or function. Investigating its impact on HSP1 or other members of the HSP family could provide insights into cellular resilience and stress adaptation.
properties
IUPAC Name |
4-ethyl-2-methylsulfanyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-3-5-4-6(10)9-7(8-5)11-2/h4H,3H2,1-2H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFUPNMSQAHZBJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethyl-2-(methylthio)pyrimidin-4(3H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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